molecular formula C13H15N3O2 B12110863 Histidine, N-benzyl-

Histidine, N-benzyl-

Cat. No.: B12110863
M. Wt: 245.28 g/mol
InChI Key: FOYXZVHDLXZETB-UHFFFAOYSA-N
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Description

Histidine, N-benzyl- is a derivative of the amino acid histidine, where a benzyl group is attached to the nitrogen atom in the imidazole ring. This modification can significantly alter the chemical properties and biological activity of the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Histidine, N-benzyl- can be synthesized through several methods. One common approach involves the protection of the amino and carboxyl groups of histidine, followed by the benzylation of the imidazole ring nitrogen. The protection can be achieved using tert-butyloxycarbonyl (Boc) groups, and the benzylation is typically carried out using benzyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods: In an industrial setting, the synthesis of Histidine, N-benzyl- might involve large-scale protection and deprotection steps, along with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Histidine, N-benzyl- can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Histidine, N-benzyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its role in enzyme catalysis and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Histidine, N-benzyl- can be compared with other histidine derivatives such as:

    Histidine, N-methyl-: Where a methyl group is attached to the nitrogen atom in the imidazole ring.

    Histidine, N-ethyl-: Where an ethyl group is attached to the nitrogen atom in the imidazole ring.

Uniqueness: The benzyl group in Histidine, N-benzyl- provides unique steric and electronic properties, making it distinct from other histidine derivatives. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications.

Histidine, N-benzyl- stands out due to its versatile chemical properties and wide range of applications, making it a compound of significant interest in multiple scientific fields.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-(benzylamino)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C13H15N3O2/c17-13(18)12(6-11-8-14-9-16-11)15-7-10-4-2-1-3-5-10/h1-5,8-9,12,15H,6-7H2,(H,14,16)(H,17,18)

InChI Key

FOYXZVHDLXZETB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(CC2=CN=CN2)C(=O)O

Origin of Product

United States

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